molecular formula C26H27N3O2S B2471344 (4-Benzylpiperidin-1-yl)(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone CAS No. 951551-70-5

(4-Benzylpiperidin-1-yl)(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone

Cat. No. B2471344
M. Wt: 445.58
InChI Key: ZLDFIYFWQOUAKX-UHFFFAOYSA-N
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Description

The compound “(4-Benzylpiperidin-1-yl)(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzylpiperidin-1-yl, methoxyphenyl, and imidazo[2,1-b]thiazol-2-yl groups . The methoxyphenyl group might undergo reactions typical of aromatic ethers, while the imidazo[2,1-b]thiazol-2-yl group might participate in reactions typical of heterocycles .

Scientific Research Applications

NMDA Receptor Antagonism

The compound (4-Benzylpiperidine-1-yl)-(6-hydroxy-1H-indole-2-yl)-methanone, derived from (4-Benzylpiperidin-1-yl)(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone, was identified as a potent antagonist of the NMDA receptor. It particularly targets the NR2B subunit of the receptor. This discovery led to the development of several derivatives with low nanomolar activity in binding and functional assays. The application of these derivatives in a formalin-induced hyperalgesia model in mice showed significant activity, comparable to besonprodil, after oral administration. A CoMSIA model based on the binding data of indole- and benzimidazole-2-carboxamides was developed to further this research (Borza et al., 2007).

Antibacterial Screening

New series of compounds involving (2-hydroxyphenyl)(1-(4-p-tolylthiazol-2-yl)-1H-pyrazol-4-yl)methanone and other related molecules have been synthesized and characterized. These compounds were screened for antibacterial activities, revealing their potential application in addressing bacterial infections (Landage et al., 2019).

Structural and Docking Studies

The synthesis and characterization of novel compounds such as (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone and its derivatives have been conducted. These studies involved structural optimization, vibrational spectra interpretation, and analysis of structural changes due to the substitution of electron withdrawing groups. Docking studies have been carried out to understand the antibacterial activity of these compounds, highlighting their potential application in drug discovery (Shahana & Yardily, 2020).

Computational and Spectroscopic Analysis

Compounds like (E)-(4-(2-(benzo[d]thiazol-2-yl)hydrazono)-3-methyl-2,6-diphenylpiperidin-1-yl)(phenyl)methanone have been synthesized, characterized, and analyzed using density functional theory (DFT) methods. Their potential as nonlinear optical (NLO) materials due to high μβ0 values was explored. The calculation of thermodynamic parameters like entropy and enthalpy with increasing temperature due to the enhancement of vibrational intensities has been documented (Rajaraman et al., 2015).

properties

IUPAC Name

(4-benzylpiperidin-1-yl)-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O2S/c1-18-24(25(30)28-14-12-20(13-15-28)16-19-6-4-3-5-7-19)32-26-27-23(17-29(18)26)21-8-10-22(31-2)11-9-21/h3-11,17,20H,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDFIYFWQOUAKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)N4CCC(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Benzylpiperidin-1-yl)(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone

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